BV600022
説明
BV600022 is a novel bone-targeting bisphosphonate (BP)-ciprofloxacin conjugate developed using a "target and release" chemical strategy for treating osteomyelitis, a severe bone infection often complicated by biofilm formation and poor antibiotic penetration . The compound combines a pharmacologically inert bisphosphonate moiety (for bone affinity) with the fluoroquinolone antibiotic ciprofloxacin via a hydrolyzable aryl carbamate linker . This design ensures selective delivery to bone tissue, sustained release of ciprofloxacin at the infection site, and reduced systemic toxicity. Preclinical studies demonstrate that BV600022 significantly improves the therapeutic index compared to free ciprofloxacin in animal models of osteomyelitis .
特性
分子式 |
C26H28FN3O11P2 |
|---|---|
分子量 |
639.4659 |
IUPAC名 |
1-cyclopropyl-7-(4-((4-(2,2-diphosphonoethyl)phenoxy)carbonyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C26H28FN3O11P2/c27-20-12-18-21(30(16-3-4-16)14-19(24(18)31)25(32)33)13-22(20)28-7-9-29(10-8-28)26(34)41-17-5-1-15(2-6-17)11-23(42(35,36)37)43(38,39)40/h1-2,5-6,12-14,16,23H,3-4,7-11H2,(H,32,33)(H2,35,36,37)(H2,38,39,40) |
InChIキー |
KWBYIXPNFABCJK-UHFFFAOYSA-N |
SMILES |
O=C(N1CCN(C2=CC(N(C3CC3)C=C(C(O)=O)C4=O)=C4C=C2F)CC1)OC5=CC=C(CC(P(O)(O)=O)P(O)(O)=O)C=C5 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BV600022; BV-600022; BV 600022. |
製品の起源 |
United States |
類似化合物との比較
Structural and Functional Analogues
BV600022 belongs to a class of bone-targeting antibiotic conjugates. Key analogues include:
Antimicrobial Activity
In vitro MIC values against Staphylococcus aureus strains (including MRSA and MSSA):
| Compound | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
|---|---|---|---|
| BV600022 | 0.25–1.0 | 0.5 | 1.0 |
| BV600026 | 0.25–2.0 | 1.0 | 2.0 |
| Free Ciprofloxacin | 0.25–1.0 | 0.5 | 1.0 |
Pharmacokinetic and Targeting Efficiency
BV600022 vs. Free Ciprofloxacin :
BV600022 vs. Earlier BP-FQ Conjugates :
Key Advantages of BV600022
Dual Functionality : Combines bone repair (via BP-mediated osteoclast inhibition) and antimicrobial activity .
Reduced Resistance Risk : Sustained local antibiotic release minimizes subtherapeutic dosing, a key driver of resistance .
Clinical Translation Potential: Demonstrated efficacy in biofilm-infected animal models, a critical hurdle in osteomyelitis treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
